molecular formula C9H9Cl3O B14657105 4-Methyl-3-(2,2,2-trichloroethyl)phenol CAS No. 42203-95-2

4-Methyl-3-(2,2,2-trichloroethyl)phenol

Cat. No.: B14657105
CAS No.: 42203-95-2
M. Wt: 239.5 g/mol
InChI Key: CTYFAVIJZRCVAI-UHFFFAOYSA-N
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Description

4-Methyl-3-(2,2,2-trichloroethyl)phenol is an organic compound belonging to the phenol family. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This specific compound features a methyl group and a trichloroethyl group attached to the benzene ring, making it a unique derivative of phenol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(2,2,2-trichloroethyl)phenol can be achieved through various methods. One common approach involves the alkylation of 4-methylphenol (p-cresol) with 2,2,2-trichloroethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. The use of catalysts such as sulfuric acid or Lewis acids can enhance the reaction efficiency. The final product is often purified using techniques like fractional distillation or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(2,2,2-trichloroethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The trichloroethyl group can be reduced to form ethyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Ethyl derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

4-Methyl-3-(2,2,2-trichloroethyl)phenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(2,2,2-trichloroethyl)phenol involves its interaction with biological molecules. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The trichloroethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenol (p-Cresol): Lacks the trichloroethyl group, making it less lipophilic.

    4-Chloro-3-methylphenol: Contains a chlorine atom instead of the trichloroethyl group, altering its reactivity and biological activity.

    2,3,4-Trimethylphenol: Features additional methyl groups, affecting its steric properties and reactivity.

Uniqueness

4-Methyl-3-(2,2,2-trichloroethyl)phenol is unique due to the presence of the trichloroethyl group, which significantly influences its chemical and biological properties. This group enhances the compound’s lipophilicity and reactivity, making it a valuable intermediate in various chemical and pharmaceutical applications.

Properties

CAS No.

42203-95-2

Molecular Formula

C9H9Cl3O

Molecular Weight

239.5 g/mol

IUPAC Name

4-methyl-3-(2,2,2-trichloroethyl)phenol

InChI

InChI=1S/C9H9Cl3O/c1-6-2-3-8(13)4-7(6)5-9(10,11)12/h2-4,13H,5H2,1H3

InChI Key

CTYFAVIJZRCVAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)O)CC(Cl)(Cl)Cl

Origin of Product

United States

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